molecular formula C10H12N2O B14606844 2-Butenamide, 3-amino-N-phenyl-, (Z)- CAS No. 59846-47-8

2-Butenamide, 3-amino-N-phenyl-, (Z)-

Cat. No.: B14606844
CAS No.: 59846-47-8
M. Wt: 176.21 g/mol
InChI Key: YWTRXACYCWOQMR-UHFFFAOYSA-N
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Description

(Z)-3-amino-N-phenylbut-2-enamide is an organic compound characterized by the presence of an amino group, a phenyl group, and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-amino-N-phenylbut-2-enamide typically involves the reaction of an appropriate amine with a suitable acylating agent under controlled conditions. One common method is the reaction of aniline with crotonic acid derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of (Z)-3-amino-N-phenylbut-2-enamide may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-amino-N-phenylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino group or the phenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenylbut-2-enamide oxides, while reduction may produce N-phenylbut-2-enamine.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-amino-N-phenylbut-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for studying enzyme-substrate interactions or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, (Z)-3-amino-N-phenylbut-2-enamide is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (Z)-3-amino-N-phenylbut-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-amino-N-phenylbut-2-enamide: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

    N-phenylbut-2-enamide: A similar compound lacking the amino group, which may exhibit different chemical and biological properties.

Uniqueness

(Z)-3-amino-N-phenylbut-2-enamide is unique due to its specific Z-configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in distinct biological activities and chemical properties compared to its E-isomer or other related compounds.

Properties

CAS No.

59846-47-8

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-amino-N-phenylbut-2-enamide

InChI

InChI=1S/C10H12N2O/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-7H,11H2,1H3,(H,12,13)

InChI Key

YWTRXACYCWOQMR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1)N

Origin of Product

United States

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